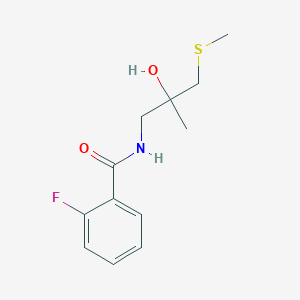

2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c1-12(16,8-17-2)7-14-11(15)9-5-3-4-6-10(9)13/h3-6,16H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGMZPAZDIAWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1F)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including increased metabolic stability and altered biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Molecular Structure

The molecular formula for 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is C12H16FNO2S. Its structure features a benzamide core with a fluorine atom and a hydroxymethyl-thioalkyl side chain, which may influence its interaction with biological targets.

Physical Properties

- Molecular Weight: 241.33 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can be attributed to several potential mechanisms:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways.

- Receptor Modulation: The compound may interact with specific receptors, modulating signaling pathways that affect cell proliferation, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing fluorine exhibit enhanced antimicrobial properties. A study demonstrated that fluorinated benzamides had significant activity against bacteria and fungi, suggesting that 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide could possess similar properties.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown varying degrees of toxicity for compounds structurally related to 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | 30 |

These results indicate that while the compound has potential therapeutic applications, careful consideration of its cytotoxic effects is necessary.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of fluorinated benzamides, including derivatives similar to 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of fluorinated compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival pathways, highlighting their potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The introduction of electron-withdrawing groups (e.g., Cl, CF₃) or heterocycles (e.g., thiadiazole, thiazolidinone) reduces synthetic yields, likely due to steric and electronic complexities.

- The hydroxy group in the propyl chain (as in the target compound and ) may enhance solubility compared to purely lipophilic analogs.

Antiviral Activity

- N-{3-(Methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (Compound 45): Exhibited EC₅₀ = 31.4 µM against Influenza A H3N2, though less potent than oseltamivir. Thiourea moieties in derivatives 47–48 enhanced activity against Parainfluenza-3 and Reovirus-1.

- Thiazolidinone Derivatives (Compounds 14–16): Demonstrated moderate to high antimicrobial and anticancer activity, suggesting that the thiazolidinone ring enhances interaction with biological targets.

Antimicrobial Activity

Structure-Activity Relationships (SAR)

Fluorine Substitution : Ortho-fluoro substitution (as in the target compound) enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.

Side-Chain Modifications :

- Hydroxy groups improve aqueous solubility but may reduce membrane permeability.

- Methylthio groups enhance lipophilicity and antimicrobial activity.

Heterocyclic Additions: Thiadiazole and thiazolidinone rings introduce hydrogen-bonding sites, critical for antiviral and anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.